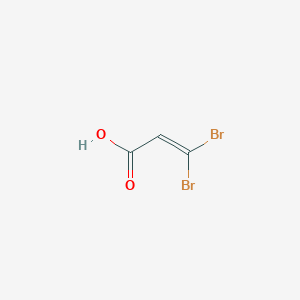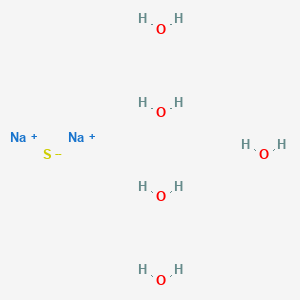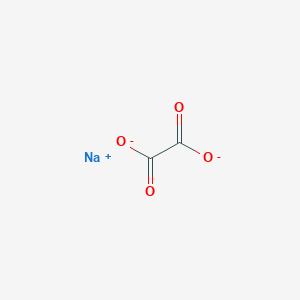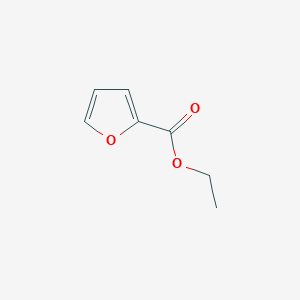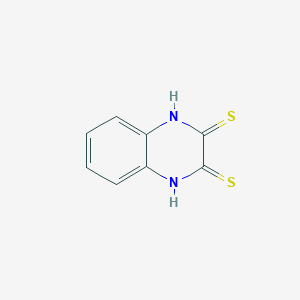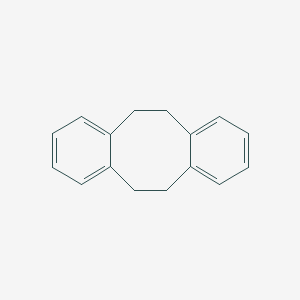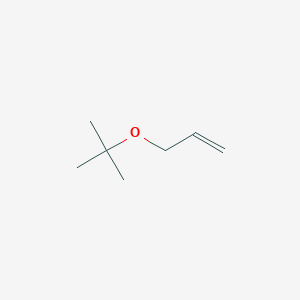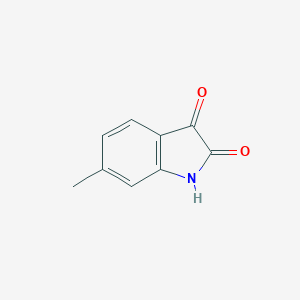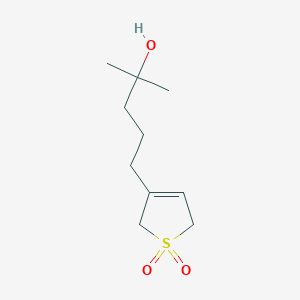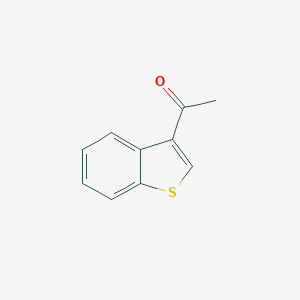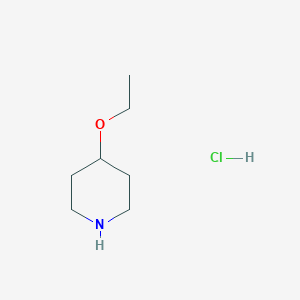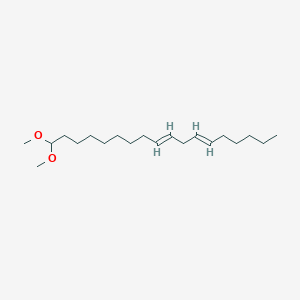
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene, also known as DMOD, is a natural product that has been isolated from various marine organisms. It is a polyunsaturated fatty acid with two conjugated double bonds and two methoxy groups. DMOD has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene is not fully understood. However, it is believed that (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene exerts its biological effects by modulating various signaling pathways. For example, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has also been shown to activate the PPARγ signaling pathway, which is involved in the regulation of lipid metabolism and insulin sensitivity.
Biochemische Und Physiologische Effekte
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to possess various biochemical and physiological effects. For example, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has also been shown to increase the levels of adiponectin, which is a hormone involved in the regulation of glucose and lipid metabolism. Additionally, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to possess various biological activities, which makes it a promising candidate for drug development. However, one limitation of using (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene in lab experiments is its low yield, which makes it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the safety and efficacy of (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene in humans.
Synthesemethoden
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene can be synthesized from linoleic acid, which is a common dietary fatty acid. The synthesis involves several steps, including hydrogenation, isomerization, and methylation. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to possess anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Eigenschaften
CAS-Nummer |
1599-51-5 |
|---|---|
Produktname |
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene |
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene |
InChI |
InChI=1S/C20H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3/b9-8+,12-11+ |
InChI-Schlüssel |
AEIAXQVKYHJVFA-MVKOLZDDSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(OC)OC |
SMILES |
CCCCCC=CCC=CCCCCCCCC(OC)OC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(OC)OC |
Synonyme |
9,12-Octadecadienal dimethyl acetal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



